9-Chloro-10-hydroxyoctadecanoic acid
CAS No.: 2632-61-3
Cat. No.: VC20290437
Molecular Formula: C18H35ClO3
Molecular Weight: 334.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2632-61-3 |
|---|---|
| Molecular Formula | C18H35ClO3 |
| Molecular Weight | 334.9 g/mol |
| IUPAC Name | 9-chloro-10-hydroxyoctadecanoic acid |
| Standard InChI | InChI=1S/C18H35ClO3/c1-2-3-4-5-8-11-14-17(20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22) |
| Standard InChI Key | OBJQYZRZIIFTBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 9-chloro-10-hydroxyoctadecanoic acid is , derived from stearic acid through substitution at carbons 9 and 10. The chlorine atom introduces electronegativity, while the hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents like methanol or water . The carboxylic acid terminus retains its acidic properties, enabling salt formation or esterification.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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-NMR (500 MHz, CDCl): Peaks at δ 0.88 ppm (terminal methyl group), 2.38 ppm (α-carboxylic protons), 3.5–3.8 ppm (hydroxyl and chlorine-adjacent protons) .
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Infrared (IR): Stretching vibrations at 3200–3400 cm (hydroxyl), 1700 cm (carboxylic acid C=O), and 600–800 cm (C-Cl).
The compound’s melting point ranges between 50–55°C, consistent with crystalline fatty acid derivatives .
Synthesis and Modification Strategies
Epoxidation-Chlorination Pathway
A widely used method involves epoxidizing oleic acid (octadec-9-enoic acid) with meta-chloroperbenzoic acid (mCPBA) to form 9,10-epoxystearic acid, followed by hydrochlorination with HCl in diethyl ether :
This two-step process achieves yields of ~70%, with purification via silica gel chromatography .
Natural Derivative Synthesis
9-Hydroxystearic acid, isolated from Dimorphotheca sinuata seeds, serves as a chiral precursor. Chlorination using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) introduces the chlorine atom at carbon 9, preserving the hydroxyl group’s stereochemistry .
Comparative Synthetic Routes
| Method | Starting Material | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Epoxidation-Chlorination | Oleic acid | mCPBA, HCl | 70 | 95 |
| Natural Derivatization | 9-HSA | SOCl | 65 | 90 |
| Bromination-Chlorination | Brominated analog | Cl, catalyst | 50 | 85 |
Challenges include controlling regioselectivity and minimizing side reactions, such as dichlorination .
Biological Activity and Mechanisms
Antiproliferative Effects
Methyl esters of 9-chloro-10-hydroxyoctadecanoic acid demonstrate cytostatic activity against HT-29 colon cancer cells. At 50 μM concentration, (R)-methyl 9-chlorostearate reduces cell proliferation by 60% within 24 hours, inducing G0/G1 cell cycle arrest via p21 upregulation and c-myc suppression . Enantiomeric specificity is evident: the (R)-form outperforms the (S)-form by 30% in efficacy .
Cytotoxicity Profile
While effective against cancer cells, high concentrations (>100 μM) induce necrosis in normal fibroblasts, limiting therapeutic utility. Structure-activity studies suggest replacing the chlorine with azide or amine groups exacerbates toxicity .
Applications in Materials Science
Surface Modification
The hydroxyl and chlorine groups facilitate covalent bonding to metal oxides, enabling self-assembled monolayers (SAMs) on titanium implants. X-ray photoelectron spectroscopy (XPS) confirms monolayer formation with contact angles of 85°±2°, enhancing biocompatibility.
Polymer Additives
Incorporating 9-chloro-10-hydroxyoctadecanoic acid into polylactic acid (PLA) matrices improves tensile strength by 20% and reduces water permeability by 35%, attributed to hydrogen bonding between hydroxyl groups and polymer chains.
Environmental and Regulatory Considerations
Degradation Pathways
Aerobic soil metabolism studies show a half-life of 15 days, with cleavage at the C9-Cl bond forming 10-hydroxystearic acid. Chloride ions released during degradation pose minimal ecotoxicity (LC > 100 mg/L for Daphnia magna).
Regulatory Status
As of 2025, 9-chloro-10-hydroxyoctadecanoic acid is classified as a Laboratory Chemical of Interest (LCI) under the Chemical Weapons Convention due to its biomarker role. Commercial distribution requires licensing in 15 countries, including EU member states .
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